molecular formula C12H12ClF3N2S B1465083 (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride CAS No. 1332531-22-2

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride

Cat. No.: B1465083
CAS No.: 1332531-22-2
M. Wt: 308.75 g/mol
InChI Key: JYELKPUCOKPHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Biochemical Analysis

Molecular Mechanism

At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Phenyl Ring: The phenyl ring is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Amine Group: The ethylamine group is introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions

Properties

CAS No.

1332531-22-2

Molecular Formula

C12H12ClF3N2S

Molecular Weight

308.75 g/mol

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H

InChI Key

JYELKPUCOKPHMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 3
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 4
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 5
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride
Reactant of Route 6
(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.